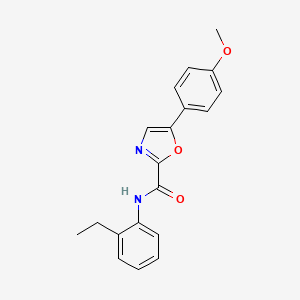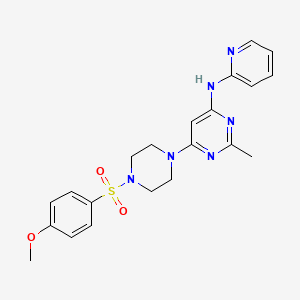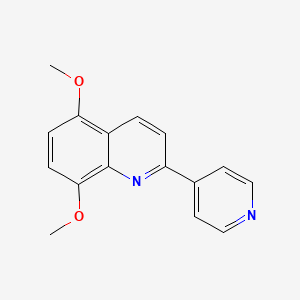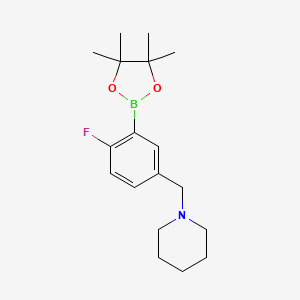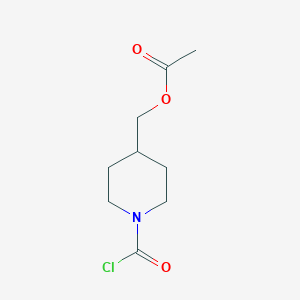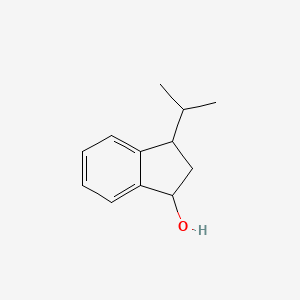
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as dihydrocarveol and has a molecular formula of C10H18O.
Wirkmechanismus
The mechanism of action of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol is not fully understood. However, it is believed to exert its effects through various pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators such as COX-2 and iNOS. It also scavenges free radicals and prevents oxidative stress-induced damage.
Biochemical and physiological effects:
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. In addition, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol in lab experiments is its low toxicity. It is also readily available and relatively easy to synthesize. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol. One possible direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the field of food science, as it has been found to have flavor-enhancing properties. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol can be achieved through various methods. One of the commonly used methods is the reduction of carvone using sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of dihydrocarvone using a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anti-inflammatory and analgesic properties. It has also been shown to have potent antioxidant activity and can protect against oxidative stress-induced damage.
In addition to its medicinal properties, 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol has also been studied for its potential applications in the field of agriculture. It has been found to have insecticidal properties and can be used as a natural pesticide.
Eigenschaften
IUPAC Name |
3-propan-2-yl-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11/h3-6,8,11-13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSFZLVYDLYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline](/img/structure/B2994024.png)

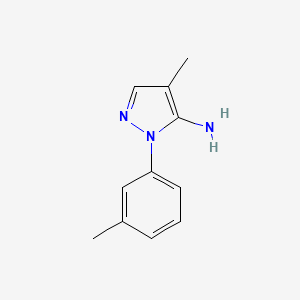
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one](/img/structure/B2994028.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2994030.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)
![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B2994033.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)
![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)
